molecular formula C8H10Cl2N2O2S B5703699 [(3,5-Dichlorophenyl)sulfamoyl]dimethylamine

[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine

Cat. No.: B5703699
M. Wt: 269.15 g/mol
InChI Key: QVNOARDNDHDPGP-UHFFFAOYSA-N
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Description

[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine is an organic compound characterized by the presence of a sulfamoyl group attached to a 3,5-dichlorophenyl ring and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dichlorophenyl)sulfamoyl]dimethylamine typically involves the reaction of 3,5-dichlorophenylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine hydrochloride and 3,5-dichlorophenylsulfonyl chloride. The reaction is often conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,5-Dichlorophenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [(3,5-Dichlorophenyl)sulfamoyl]benzoic acid
  • [(3,5-Dichlorophenyl)sulfamoyl]methylamine
  • [(3,5-Dichlorophenyl)sulfamoyl]ethylamine

Uniqueness

[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamine group, in particular, influences its reactivity and interaction with biological targets, differentiating it from other similar compounds .

Properties

IUPAC Name

1,3-dichloro-5-(dimethylsulfamoylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)11-8-4-6(9)3-7(10)5-8/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOARDNDHDPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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